molecular formula H2S2O8<br>H2O8S2 B079392 Peroxydisulfuric acid CAS No. 13445-49-3

Peroxydisulfuric acid

Cat. No.: B079392
CAS No.: 13445-49-3
M. Wt: 194.15 g/mol
InChI Key: JRKICGRDRMAZLK-UHFFFAOYSA-N
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Description

Peroxydisulfuric acid, also known as Marshall’s acid, is an inorganic compound with the chemical formula H₂S₂O₈. It is a powerful oxidizing agent and is characterized by the presence of a peroxide group. This compound was first discovered by Professor Hugh Marshall in 1891 . This compound is a colorless solid that decomposes at temperatures above 65°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxydisulfuric acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the electrolysis of sulfuric acid solutions. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Peroxydisulfuric acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Manufacturing

Oxidizing Agent in Organic Synthesis
Peroxydisulfuric acid is widely used in organic chemistry as an oxidizing agent. It facilitates various oxidation reactions, such as the cleavage of glycols to yield aldehydes and ketones. This property is particularly valuable in the production of fine chemicals and pharmaceuticals .

Production of Hydrogen Peroxide
Historically, this compound has been utilized as a precursor for the large-scale production of hydrogen peroxide. Its ability to release reactive oxygen species makes it suitable for generating hydrogen peroxide through controlled reactions .

Environmental Applications

Wastewater Treatment
this compound is employed in wastewater treatment processes, particularly for the removal of cyanides from effluents. Its strong oxidative properties enable the breakdown of toxic compounds, making it an effective agent for environmental remediation .

Dyes Oxidation and Fibers Whitening
In the textile industry, this compound is used for dye oxidation and fiber whitening processes. This application takes advantage of its oxidative capabilities to enhance the brightness and colorfastness of textiles .

Polymer Chemistry

Promotion of Radical Polymerization
this compound serves as a radical initiator in polymerization reactions. It can generate radicals that initiate the polymerization process, making it useful in producing various polymers and copolymers .

Case Study 1: Electrochemical Production

A study conducted on the electrochemical preparation of this compound demonstrated its efficiency in concentrated sulfuric acid solutions using boron-doped diamond electrodes. The research highlighted the generation of peroxodisulfate ions through anodic oxidation, showcasing its potential for industrial applications in sustainable chemical processes .

Case Study 2: Hydrometallurgy

Research on the application of this compound in hydrometallurgy revealed its effectiveness as an oxidant during the leaching of uranium ores and sulfide concentrates. The study concluded that its use significantly enhances metal recovery rates compared to traditional methods .

Data Tables

Application Description Benefits
Organic SynthesisOxidizing agent for various reactionsHigh reactivity and selectivity
Wastewater TreatmentRemoval of cyanides from effluentsEffective degradation of toxic compounds
Textile IndustryDye oxidation and fiber whiteningImproved colorfastness
Polymer ChemistryRadical initiator in polymerizationVersatile applications in materials
HydrometallurgyOxidant for leaching metals from oresIncreased recovery rates

Mechanism of Action

The mechanism of action of peroxydisulfuric acid primarily involves its strong oxidizing properties. The peroxide group in its structure allows it to release oxygen, which can then participate in various oxidation reactions. This makes it effective in breaking down organic compounds and initiating polymerization reactions .

Comparison with Similar Compounds

Peroxydisulfuric acid can be compared with other similar compounds, such as:

This compound stands out due to its strong oxidizing properties and stability compared to other peroxy acids .

Biological Activity

Peroxydisulfuric acid (H₂S₂O₈), also known as Caro's acid, is a powerful oxidizing agent with significant applications in various fields, including organic synthesis, environmental remediation, and chemical analysis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by its strong oxidizing properties, which arise from the presence of peroxy (–O–O–) groups. These properties enable it to participate in various redox reactions, making it a valuable reagent in both laboratory and industrial settings. The oxidation potential of this compound is higher than that of hydrogen peroxide, allowing it to oxidize a wide range of organic and inorganic compounds.

The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. This oxidative stress can affect cellular components such as lipids, proteins, and nucleic acids, potentially resulting in cell damage or apoptosis.

1. Antimicrobial Effects

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in disinfecting surfaces and water systems by inactivating bacteria and viruses:

  • Bacterial Inactivation : Research has shown that this compound can effectively reduce bacterial loads in contaminated water samples. Its high oxidation potential allows it to disrupt bacterial cell membranes and denature proteins.
  • Viral Inactivation : It has also been reported to inactivate viruses effectively, making it a candidate for use in water treatment facilities.

2. Cytotoxicity and Cell Viability

While this compound has beneficial applications, its cytotoxic effects must be considered:

  • Cell Line Studies : In vitro studies using various cell lines have shown that exposure to this compound can lead to decreased cell viability due to oxidative damage. The extent of cytotoxicity is concentration-dependent.
  • Mechanism of Cytotoxicity : The cytotoxic effects are primarily attributed to the generation of ROS, which can induce apoptosis through pathways involving caspases and mitochondrial dysfunction.

Table 1: Summary of Case Studies on this compound

Study ReferenceObjectiveFindings
Evaluate antimicrobial efficacyDemonstrated significant reduction in bacterial counts in treated water samples.
Investigate cytotoxic effects on cell linesShowed concentration-dependent decrease in cell viability with increased oxidative stress markers.
Assess environmental impactHighlighted potential for oxidation of pollutants in wastewater treatment processes.

Applications in Environmental Science

This compound is increasingly being explored for its potential applications in environmental science:

  • Wastewater Treatment : Its ability to oxidize organic pollutants makes it suitable for treating industrial wastewater. Case studies indicate that this compound can effectively degrade complex organic compounds that are resistant to conventional treatments.
  • Soil Remediation : Research is ongoing into its use for remediating contaminated soils through oxidative degradation of harmful substances.

Properties

IUPAC Name

sulfooxy hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKICGRDRMAZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)OOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2O8, H2O8S2
Record name peroxydisulfuric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Peroxydisulfuric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894926
Record name Peroxodisulfuric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13445-49-3
Record name Peroxydisulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13445-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peroxydisulfuric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peroxodisulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEROXYDISULFURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RQ1860626
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Referring to Equation (9), the potassium persulfate and the sulfuric acid react to form peroxydisulfuric acid and potassium sulfate. In Equation (10), the peroxydisulfuric acid oxidizes the manganese dioxide to form hydrogen permanganate and sulfuric acid. The oxidation of Mn2+ to Mn7+ results in the reformation of MnO4− which is visible by the color change in the bath from purple-brown to purple.
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Synthesis routes and methods II

Procedure details

Solutions containing Caro's acid and sulfuric acid can be used in the method of DE 10 80 083 which were obtained either by means of electrolysis of a sulfuric acid with a content of preferably 35% to 50% by weight, with subsequent hydrolysis of the peroxodisulfuric acid formed or by means of the reaction of 50% to 88% by weight aqueous hydrogen peroxide with concentrated or fuming sulfuric acid (oleum). In order to prepare sodium peroxymonosulfate, such H2SO5 /H2SO4 solutions are neutralized with a soda solution up to pH 2.9, freed of the precipitated Glauber salt and subsequently dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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